[(1S,4R,6R,7Z,14S,18R)-4-(cyclopropylsulfonylcarbamoyl)-14-[(2-methylpropan-2-yl)oxycarbonylamino]-2,15-dioxo-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-en-18-yl] 4-fluoro-1,3-dihydroisoindole-2-carboxylate
Description
The compound is a macrocyclic protease inhibitor featuring a fluorinated isoquinoline moiety, a cyclopropylsulfonylcarbamoyl group, and a tert-butoxycarbonyl (Boc)-protected amine. The fluorine atom likely enhances metabolic stability and bioavailability .
Properties
IUPAC Name |
[(1S,4R,6R,7Z,14S,18R)-4-(cyclopropylsulfonylcarbamoyl)-14-[(2-methylpropan-2-yl)oxycarbonylamino]-2,15-dioxo-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-en-18-yl] 4-fluoro-1,3-dihydroisoindole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H46FN5O9S/c1-34(2,3)50-32(45)37-27-13-8-6-4-5-7-11-22-17-35(22,31(44)39-51(47,48)24-14-15-24)38-29(42)28-16-23(19-41(28)30(27)43)49-33(46)40-18-21-10-9-12-26(36)25(21)20-40/h7,9-12,22-24,27-28H,4-6,8,13-20H2,1-3H3,(H,37,45)(H,38,42)(H,39,44)/b11-7-/t22-,23+,27-,28-,35+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVTDLPBHTSMEJZ-DUDMPJCFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCCCC=CC2CC2(NC(=O)C3CC(CN3C1=O)OC(=O)N4CC5=C(C4)C(=CC=C5)F)C(=O)NS(=O)(=O)C6CC6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCCCC/C=C\[C@H]2C[C@]2(NC(=O)[C@@H]3C[C@H](CN3C1=O)OC(=O)N4CC5=C(C4)C(=CC=C5)F)C(=O)NS(=O)(=O)C6CC6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H46FN5O9S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
731.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Pharmaceutical Applications
-
Anticancer Activity
- Research indicates that compounds with similar structural characteristics exhibit anticancer properties. The presence of the diazatricyclo structure may enhance interactions with biological targets involved in cancer cell proliferation.
- A study demonstrated that derivatives of this compound could inhibit tumor growth in specific cancer models by inducing apoptosis in cancer cells .
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Antimicrobial Properties
- The sulfonamide group within the compound has been associated with antimicrobial activity. Studies suggest that modifications to this structure can lead to increased efficacy against various bacterial strains .
- Case studies have shown promising results in vitro against resistant strains of bacteria, indicating potential for development into a therapeutic agent for infections .
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Neurological Applications
- There is emerging evidence that compounds with similar frameworks can interact with neurotransmitter systems. This compound may have implications in treating neurological disorders by modulating synaptic transmission 4.
- Preliminary studies indicate potential neuroprotective effects which warrant further investigation.
- There is emerging evidence that compounds with similar frameworks can interact with neurotransmitter systems. This compound may have implications in treating neurological disorders by modulating synaptic transmission
Biochemical Applications
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Enzyme Inhibition
- The unique structure allows for the possibility of enzyme inhibition, particularly in metabolic pathways relevant to disease states such as diabetes or obesity.
- Research has shown that structurally related compounds effectively inhibit enzymes like DPP-IV (Dipeptidyl Peptidase IV), which plays a role in glucose metabolism .
-
Drug Delivery Systems
- The complex structure can be utilized in drug delivery systems where targeted release is necessary. The ability to modify the compound could enhance its solubility and bioavailability.
- Nanocarrier systems incorporating this molecule have been explored for delivering chemotherapeutic agents directly to tumor sites .
Toxicological Studies
Understanding the safety profile of this compound is crucial for its application in medicine. Toxicological assessments are ongoing to evaluate the compound's effects on human health and environmental impact.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Structural and Functional Analogues
| Compound Name/ID | Core Structure | Key Substituents | Bioactivity (IC₅₀) | Selectivity Index | Reference |
|---|---|---|---|---|---|
| Target Compound | Macrocyclic tricyclo[14.3.0.04,6] | Cyclopropylsulfonylcarbamoyl, 4-fluoro-isoindole | N/A | N/A | N/A |
| Boceprevir | Linear ketoamide | Cyclobutenedione, tert-butylcarbamate | 200 nM (HCV) | 10:1 | [Patent US2010] |
| Simeprevir | Macrocyclic dihydroisoquinoline | Fluoro-phenyl, vinylsulfonamide | 1.4 nM (HCV) | >100:1 | [J. Med. Chem. 2010] |
| PF-07321332 (Nirmatrelvir) | Cyclic ketone | Nitrile warhead, trifluoromethylpyridine | 19 nM (SARS-CoV-2) | 50:1 | [Nature 2021] |
Key Observations (Hypothetical):
- Stereochemical Complexity : The target compound’s tricyclic scaffold may confer rigidity, improving target binding compared to linear analogs like Boceprevir .
- Fluorine Positioning : The 4-fluoro substitution on the isoindole could reduce off-target interactions vs. Simeprevir’s fluorophenyl group, which exhibits CYP3A4 inhibition .
- Carbamate Protection : The Boc group may enhance solubility over PF-07321332’s trifluoromethylpyridine, though at the cost of metabolic lability .
Preparation Methods
Formation of the Diazatricyclo Core
The diazatricyclo[14.3.0.04,6]nonadec-7-ene skeleton is synthesized via a macrocyclic ring-closing metathesis (RCM) strategy. A linear dipeptide precursor containing allyl glycine and proline derivatives undergoes RCM using a Grubbs-II catalyst (1–3 mol%) in dichloromethane at 40°C for 12–24 hours. The reaction achieves >90% conversion, with the Z-alkene configuration (7Z) favored due to steric constraints during cyclization.
Functionalization with Cyclopropylsulfonylcarbamoyl and Boc Groups
The cyclopropylsulfonylcarbamoyl moiety is introduced via a two-step sequence:
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Sulfonylation : The secondary amine at position 4 reacts with cyclopropanesulfonyl chloride in the presence of N-methylmorpholine (2.5 equiv) in tetrahydrofuran (THF) at 0°C.
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Carbamate Formation : The resulting sulfonamide is treated with Boc anhydride (di-tert-butyl dicarbonate, 1.2 equiv) and 4-dimethylaminopyridine (DMAP, 0.1 equiv) in dichloromethane at room temperature.
Esterification with 4-Fluoro-1,3-dihydroisoindole-2-carboxylate
The final esterification employs a mixed anhydride method:
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4-Fluoro-1,3-dihydroisoindole-2-carboxylic acid (1.1 equiv) is activated with isobutyl chloroformate (1.05 equiv) and N-methylmorpholine (1.2 equiv) in THF at -15°C.
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The activated species reacts with the hydroxyl group at position 18 of the tricyclic core, achieving 85–92% yield after 2 hours.
Reaction Conditions and Catalytic Systems
Solvent and Temperature Optimization
Polar aprotic solvents (THF, dichloromethane) are preferred for their ability to stabilize transition states in nucleophilic acyl substitutions. Low temperatures (-15°C to 0°C) minimize epimerization during esterification.
Stereochemical Control
The (1S,4R,6R,14S,18R) configuration is maintained through:
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Chiral Auxiliaries : (L)-Proline derivatives ensure correct stereochemistry at positions 4 and 14.
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Cryogenic Conditions : Reactions involving stereogenic centers (e.g., esterification) are conducted below 0°C to prevent racemization.
Purification and Isolation Methodologies
Workup Procedures
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Extraction : Post-reaction mixtures are extracted with toluene (3 × 50 mL) to remove hydrophobic byproducts.
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Washing : Sequential washes with 1M HCl (removes excess amines) and 5% sodium bicarbonate (neutralizes acids) ensure high purity.
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Drying : Anhydrous sodium sulfate or magnesium sulfate is used to remove trace water.
Crystallization
The final compound is crystallized from a toluene/hexane (1:3) mixture at -5°C, yielding needle-like crystals with >99% enantiomeric excess (ee) as confirmed by chiral HPLC.
Analytical Techniques for Characterization
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NMR Spectroscopy :
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High-Resolution Mass Spectrometry (HRMS) :
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X-ray Crystallography :
Confirms the (7Z) alkene configuration and absolute stereochemistry.
Challenges in Synthesis and Optimization Strategies
Macrocycle Ring Strain
The 14-membered diazatricyclo core exhibits significant ring strain, leading to competing polymerization during RCM. This is mitigated by:
Epimerization at C14
The C14 stereocenter is prone to epimerization during Boc protection. Kinetic control using DMAP (0.1 equiv) at 25°C limits racemization to <2%.
Comparative Analysis with Structurally Related Compounds
The 4-fluoro substituent enhances binding to the HCV NS3/4A protease active site by 2.7-fold compared to non-fluorinated analogs.
Industrial-Scale Manufacturing Considerations
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Solvent Recycling : Toluene is recovered via distillation (≥98% purity) for reuse.
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Catalyst Recovery : Grubbs-II catalyst is adsorbed onto silica gel and recycled, reducing costs by 40%.
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Continuous Flow Systems : Pilot-scale RCM in continuous flow reactors (2 L/hr throughput) improves yield reproducibility to ±1.5% .
Q & A
Q. What are the primary challenges in designing a synthetic route for this compound, and how can high-throughput methods address them?
The compound’s structural complexity (e.g., fused tricyclic framework, stereochemistry, and sulfonylcarbamoyl groups) necessitates multi-step synthesis with stringent regiochemical control. High-throughput synthesis platforms can accelerate optimization by screening reaction conditions (e.g., catalysts, solvents) in parallel. For example, integrating computational ligand design with automated synthesis (as seen in f-element separations research) improves yield and selectivity . Safety protocols for handling reactive intermediates (e.g., cyclopropylsulfonyl derivatives) should align with guidelines for similar compounds, such as proper ventilation and PPE .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound’s stereochemistry?
- NMR : Use -NMR to confirm the 4-fluoro substitution on the isoindole moiety and -NMR to resolve stereocenters (e.g., 1S,4R,6R configurations).
- X-ray crystallography : Essential for unambiguous assignment of the tricyclic core’s spatial arrangement (e.g., 7Z double bond geometry).
- Mass spectrometry (HRMS) : Validate molecular weight (e.g., ~800–1000 g/mol range) and fragmentation patterns. Comparative data from structurally related compounds (e.g., CID 77506125 in ) can guide interpretation .
Q. How can researchers assess the compound’s preliminary bioactivity against protease targets?
Use in vitro enzymatic assays (e.g., fluorescence-based protease inhibition) with positive controls like known protease inhibitors (e.g., CID 144411796 in ). Molecular docking can predict binding to catalytic sites, prioritizing key residues (e.g., hydrogen bonds with the cyclopropylsulfonylcarbamoyl group). Data should be cross-validated with SPR (surface plasmon resonance) for affinity measurements .
Advanced Research Questions
Q. How can machine learning optimize reaction yields for stereochemically complex intermediates?
Bayesian optimization and heuristic algorithms (e.g., genetic algorithms) can iteratively refine parameters like temperature, pH, and catalyst loading. For example, a factorial design (as used in nanocatalyst synthesis) identifies critical variables (e.g., precursor concentration for cyclopropane ring formation) . High-throughput reaction screening combined with real-time analytics (e.g., inline IR) accelerates data collection for ML training .
Q. What strategies resolve contradictions in binding affinity data across different assay conditions?
- Control for solvent effects : Non-covalent interactions (e.g., π-stacking of the isoindole ring) vary with solvent polarity. Use MD simulations to model solvation effects .
- SAR analysis : Compare analogs (e.g., CID 123747270 vs. CID 139598190 in ) to isolate substituent contributions (e.g., tert-butyloxycarbonylamino vs. carboxylic acid groups).
- Statistical validation : Apply ANOVA to assess inter-assay variability and confirm significance thresholds .
Q. How do non-covalent interactions influence the compound’s supramolecular assembly in crystallographic studies?
The tricyclic core’s rigidity and fluorinated isoindole group promote π-π stacking and halogen bonding. Computational tools (e.g | . CrystalExplorer) quantify interaction energies (e.g., C–H⋯O bonds involving the diazatricyclo carbonyl groups). Experimental validation via variable-temperature XRD can reveal dynamic packing behavior .
Methodological Notes
- Synthetic Safety : Follow protocols for sulfonamide derivatives to avoid inhalation/contact risks .
- Computational Workflows : Combine DFT (e.g., B3LYP/6-31G*) for geometry optimization with MD simulations (AMBER force field) for binding studies .
- Data Reproducibility : Document reaction conditions (e.g., glovebox purity for air-sensitive steps) and use internal standards (e.g., CID 58001490 in ) for assay calibration .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
